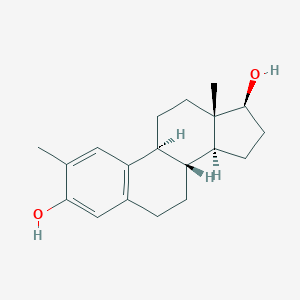

2-Methyl estradiol

概要

説明

2-Methyl estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is specifically the 2-methyl ether of 2-hydroxyestradiol. This compound has garnered attention due to its unique biological properties, including its potential anti-cancer and anti-angiogenic effects .

作用機序

Target of Action

2-Methylestradiol (2ME2) is a naturally occurring metabolite of estradiol . It primarily targets the Catechol O-methyltransferase , Cytochrome P450 1A1 , Cytochrome P450 1B1 , Cytochrome P450 19A1 , and Hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes, including angiogenesis, vasodilation, and apoptosis .

Mode of Action

2-Methylestradiol acts as an angiogenesis inhibitor . It has been shown to attack both tumor cells and their blood supply in preclinical testing . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .

Biochemical Pathways

2-Methylestradiol affects various biochemical pathways. It prevents the formation of new blood vessels that tumors need to grow, hence it is an angiogenesis inhibitor . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .

Pharmacokinetics

It is known that 2-methylestradiol binds in decreasing order to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin . In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with 2-Methylestradiol, revealed that less than 0.01% of the total administered dose of 2-Methylestradiol is excreted unchanged in urine and about 1% is excreted as glucuronides .

Result of Action

The primary result of 2-Methylestradiol’s action is the prevention of new blood vessel formation that tumors need to grow . This makes it a potential therapeutic agent against various types of cancers . It also has potential effectiveness against inflammatory diseases such as rheumatoid arthritis .

Action Environment

The action of 2-Methylestradiol can be influenced by various environmental factors. For instance, it has been suggested that the hormone’s protective actions may vary depending on the specific microenvironment . Furthermore, the addition of a methyl group to the C-1 position of estradiol (to form 1-methylestradiol) decreases its binding affinity for estrogen receptors . This suggests that even small structural changes can significantly influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

2-Methyl estradiol is specifically the 2-methyl ether of 2-hydroxyestradiol . It prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis), hence it is an angiogenesis inhibitor . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .

Cellular Effects

This compound has been shown to inhibit microglial proliferation and activation . It also disrupts microtubules, inhibits angiogenesis, upregulates apoptosis, and causes cell cycle arrest . It has been found to have effects on various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing . It is a naturally occurring estrogen metabolite but has no undesired estrogenic activity . It interacts poorly with the estrogen receptors (2,000-fold lower activational potency relative to estradiol) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, within 24 hours of middle cerebral artery occlusion, ERα messenger RNA (mRNA) is dramatically up-regulated and that estradiol pretreatment prevents injury-induced down-regulation of ERβ in the cerebral cortex .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, female ApoE −/− mice were ovariectomized and treated with this compound at 6.66 μg/d (ME low) or 66.6 μg/d (ME high) for 90 days .

Metabolic Pathways

This compound is a metabolite of estradiol produced by cytochrome P450 (CYP450) and catechol-O-methyltransferase (COMT) . It is involved in the metabolic pathways of these enzymes.

Transport and Distribution

It is known that this compound was found to bind in decreasing order to plasma>albumin>alpha1-acid glycoprotein>sex-hormone-binding globulin .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl estradiol can be synthesized through the methylation of 2-hydroxyestradiol. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

化学反応の分析

Types of Reactions: 2-Methyl estradiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, 2-hydroxyestradiol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 2-Hydroxyestradiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Methyl estradiol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of estrogens and their derivatives.

Biology: It serves as a tool to investigate estrogen receptor interactions and signaling pathways.

Medicine: It has shown potential in the treatment of cancers, particularly breast cancer, due to its anti-angiogenic and pro-apoptotic properties.

Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

類似化合物との比較

Estradiol: The parent compound with higher estrogenic activity.

2-Hydroxyestradiol: The precursor to 2-Methyl estradiol with similar but less potent biological effects.

2-Methoxyestradiol: Another derivative with strong anti-angiogenic and anti-cancer properties

Uniqueness: this compound is unique due to its specific methylation at the 2-position, which significantly alters its biological activity. Unlike estradiol, it has minimal estrogenic effects but retains potent anti-angiogenic properties, making it a valuable compound in cancer research .

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-2,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZNMSHBVDFVSA-NNYOOSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939472 | |

| Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-12-8 | |

| Record name | 2-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

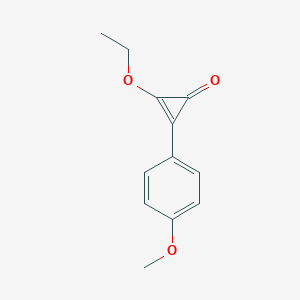

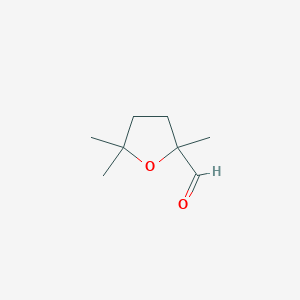

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

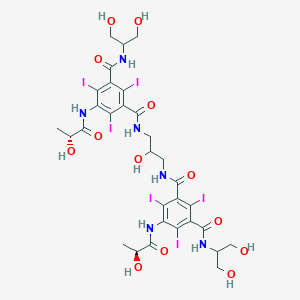

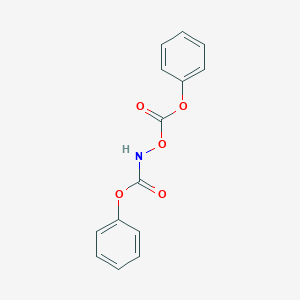

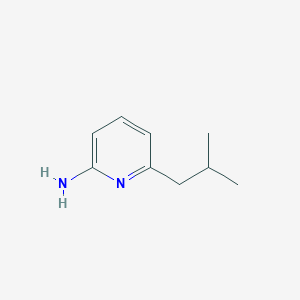

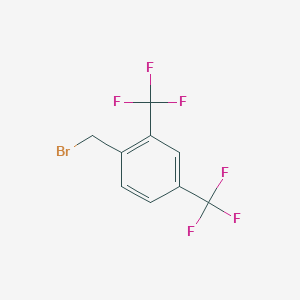

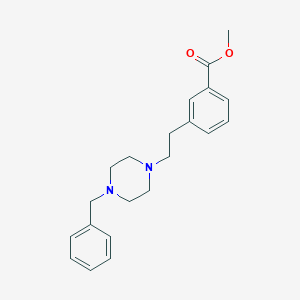

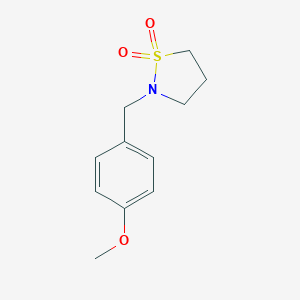

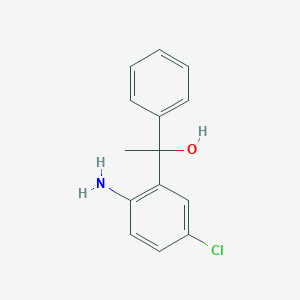

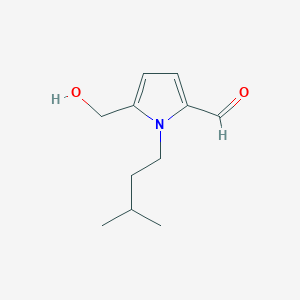

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)